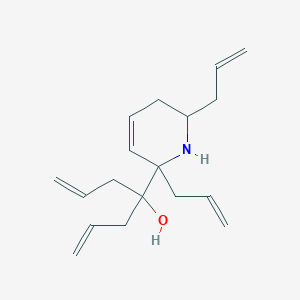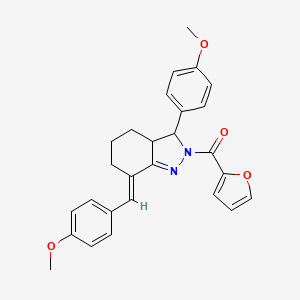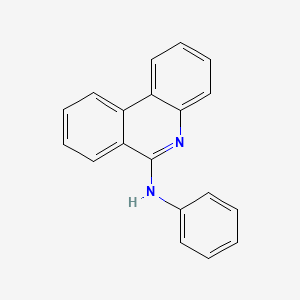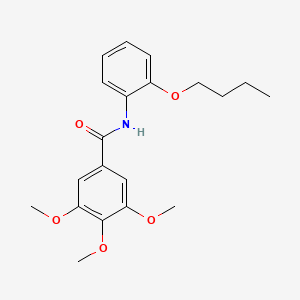
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a natural product isolated from the bark of the Magnolia officinalis tree. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
科学研究应用
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its anti-inflammatory properties. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to possess a range of other biochemical and physiological effects. Studies have shown that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can reduce oxidative stress, lower blood pressure, and improve glucose metabolism. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have anti-bacterial and anti-viral properties, making it a potential treatment for infectious diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments is that it is a natural product, which means that it is less likely to have adverse effects compared to synthetic compounds. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments. One of the main challenges is obtaining sufficient quantities of the compound for use in experiments. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has a complex structure, which makes it difficult to synthesize and modify for use in drug development.
未来方向
Despite the challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research. One area of interest is the development of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol as a potential treatment for cancer and neurodegenerative diseases. Furthermore, there is potential for 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol to be used as a natural preservative in the food industry due to its anti-bacterial properties.
In conclusion, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is a natural product with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising compound for drug development. While there are challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research that could lead to the development of new treatments for a range of diseases.
合成方法
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can be synthesized through a multi-step process involving the coupling of a substituted pyridine with a substituted heptadiene. The synthesis of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been reported in the literature by several research groups, including one that utilized a palladium-catalyzed coupling reaction to form the pyridine ring and a Grignard reaction to form the heptadiene moiety.
属性
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-2,3-dihydro-1H-pyridin-6-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-10-16-11-9-15-17(19-16,12-6-2)18(20,13-7-3)14-8-4/h5-9,15-16,19-20H,1-4,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDLMXLWDBLZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)(CC=C)C(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hepta-1,6-dien-4-ol, 4-(1,2,5,6-tetrahydro-2,6-diallyl-2-pyridyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)

![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)

![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)